molecular formula C71H110N22O18S B1591737 Bombesin, 3-L-lysine-14 CAS No. 66839-66-5

Bombesin, 3-L-lysine-14

货号: B1591737
CAS 编号: 66839-66-5
分子量: 1591.8 g/mol
InChI 键: XHHJAQNNCQYTHG-INSYYHJMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bombesin, 3-L-lysine-14 is a useful research compound. Its molecular formula is C71H110N22O18S and its molecular weight is 1591.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Bombesin, a 14-amino-acid peptide originally isolated from the skin of the European frog Bombina bombina, has garnered significant attention in biomedical research due to its biological activity, particularly in relation to gastrin-releasing peptide receptors (GRPR). The specific compound "Bombesin, 3-L-lysine-14" is a modified analog that has shown promise in various applications, including cancer imaging and therapy. This article explores the biological activity of this compound, highlighting its receptor interactions, pharmacological effects, and potential therapeutic applications.

Bombesin analogs, including this compound, primarily exert their biological effects through interaction with GRPR and other bombesin receptors (BB1 and BB2). The receptor binding is highly influenced by the amino acid composition at the C-terminal region of the peptide. Specifically, modifications such as the introduction of lysine at position 3 enhance receptor affinity and specificity.

Table 1: Comparison of Bombesin Receptor Types

Receptor TypeLigand AffinityPhysiological Role
BB1Neuromedin BRegulates pituitary-thyroid function
BB2Gastrin-releasing peptideMediates growth signals in tumors
BRS-3UnknownPotential role in metabolic regulation

Binding Affinity and Internalization

Studies have demonstrated that this compound exhibits high binding affinity for GRPR in various cancer cell lines. For instance, a study using PC-3 prostate cancer cells indicated that this analog could effectively compete with natural ligands for receptor binding. The internalization of the receptor-ligand complex is crucial for its therapeutic efficacy, as it facilitates targeted drug delivery to tumor sites.

Case Study: Imaging Prostate Cancer

In a notable study, this compound was radiolabeled with fluorine-18 to create a PET imaging agent (18F-FB-[Lys 3]BBN). This agent was evaluated in vivo using male athymic nude mice bearing PC-3 tumors. The results showed significant tumor uptake compared to surrounding tissues, indicating its potential as a diagnostic tool for GRPR-positive tumors. The uptake was quantified using dynamic microPET imaging, revealing a peak uptake at early time points post-injection.

Therapeutic Implications

The biological activity of this compound extends beyond imaging. Its ability to bind selectively to GRPR makes it a candidate for targeted therapy in oncology. Research has explored its conjugation with cytotoxic agents to enhance anti-tumor effects while minimizing systemic toxicity.

Table 2: Summary of Therapeutic Applications

ApplicationDescription
Diagnostic ImagingPET scans for GRPR-positive tumors
Targeted TherapyConjugation with cytotoxic agents for cancer treatment
Metabolic RegulationPotential use in obesity management

科学研究应用

Radiolabeling for Imaging and Therapy

Radiolabeled bombesin analogs have been developed for both diagnostic and therapeutic purposes. For instance:

  • PET Imaging : Bombesin analogs can be labeled with isotopes such as 64Cu^{64}\text{Cu} or 68Ga^{68}\text{Ga} for positron emission tomography (PET) imaging. Studies have shown that 64Cu^{64}\text{Cu}-SarAr-SA-Aoc-bombesin(7-14) binds with high affinity to GRPR-expressing cells, allowing for effective imaging of tumors in preclinical models .
  • Theranostics : The concept of theranostics combines therapy and diagnostics. Bombesin-based radioligands are being evaluated for their potential to deliver therapeutic radiation directly to cancer cells while simultaneously allowing for imaging of tumor locations .

Prostate Cancer Imaging

A study investigated the use of bombesin analogs labeled with 68Ga^{68}\text{Ga} in a prostate cancer model. The results indicated that these compounds demonstrated significant tumor uptake and low background activity in normal tissues, enhancing the contrast for imaging .

Comparative Studies with Antagonists

Research comparing bombesin agonists and antagonists showed that certain antagonists may provide better imaging characteristics due to lower uptake in non-target tissues like the pancreas. This finding suggests a potential shift towards using antagonists in clinical settings for improved specificity .

Development of Novel Analogues

Recent advancements have focused on modifying bombesin to enhance its properties:

  • DOTA Conjugation : The incorporation of DOTA (a chelator) with bombesin has been shown to improve radiolabeling efficiency and stability in vivo, facilitating better imaging results .
  • Reduced Peptide Bonds : Modifications such as introducing reduced peptide bonds have led to the development of new analogs that maintain high binding affinity while reducing unwanted side effects .

Summary of Findings

The following table summarizes key findings from various studies on Bombesin, 3-L-lysine-14:

ApplicationFindingsReference
PET ImagingHigh affinity binding to GRPR; effective tumor visualization
Prostate CancerSignificant tumor uptake; low pancreas background activity
Antagonist vs AgonistAntagonists showed better specificity with lower non-target tissue uptake
Novel Analog DevelopmentEnhanced stability and binding through DOTA conjugation

属性

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H110N22O18S/c1-8-13-44(62(102)79-33-58(98)84-52(29-40-32-77-35-81-40)70(110)92-50(27-37(4)5)69(109)86-43(60(76)100)23-25-112-7)87-61(101)38(6)82-68(108)51(28-39-31-78-42-15-10-9-14-41(39)42)93-67(107)48(18-21-55(74)95)90-71(111)53(30-56(75)96)85-59(99)34-80-63(103)49(26-36(2)3)91-64(104)45(16-11-12-24-72)88-66(106)47(17-20-54(73)94)89-65(105)46-19-22-57(97)83-46/h9-10,14-15,31-32,35-38,43-53,78H,8,11-13,16-30,33-34,72H2,1-7H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,103)(H,82,108)(H,83,97)(H,84,98)(H,85,99)(H,86,109)(H,87,101)(H,88,106)(H,89,105)(H,90,111)(H,91,104)(H,92,110)(H,93,107)/t38?,43-,44-,45-,46-,47-,48-,49-,50?,51-,52?,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHJAQNNCQYTHG-INSYYHJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H110N22O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1591.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66839-66-5
Record name Bombesin, 3-L-lysine- 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066839665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。